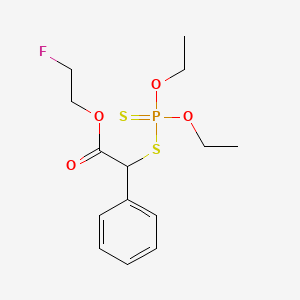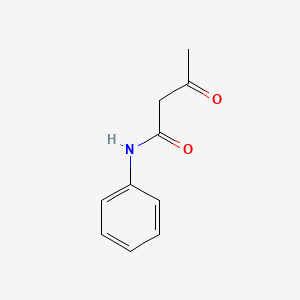
2-金刚烷酮
概述
描述
]decanone, is a ketone derivative of adamantane. It is a white solid with the chemical formula C10H14O and a molar mass of 150.221 g/mol . Adamantanone is notable for its rigid, cage-like structure, which imparts unique chemical properties and makes it a valuable precursor for various adamantane derivatives .
科学研究应用
金刚烷酮在科学研究中有着广泛的应用:
作用机制
金刚烷酮的作用机制涉及其与特定分子靶点的相互作用。 例如,它可以作为樟脑5-单加氧酶等酶的底物,导致形成羟基化产物 . 金刚烷酮的刚性结构使其可以嵌入酶活性位点,促进特定的生化转化 .
未来方向
The adamantane moiety, including 2-Adamantanone, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged .
生化分析
Biochemical Properties
2-Adamantanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One notable interaction is with cytochrome P-450CAM, a camphor hydroxylating component of soluble camphor monooxygenase from Pseudomonas putida. This enzyme hydroxylates 2-Adamantanone, leading to the formation of hydroxylated derivatives . Additionally, 2-Adamantanone is involved in reactions catalyzed by camphor 1,2-monooxygenase, resulting in the formation of various metabolites . These interactions highlight the compound’s role in oxidation-reduction processes and its potential as a precursor for other biochemical compounds.
Cellular Effects
2-Adamantanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Adamantanone can affect the dielectric properties of cells, which in turn can influence cell signaling and communication . Additionally, the compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase can lead to changes in gene expression related to metabolic pathways . These effects underscore the compound’s potential impact on cellular function and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, 2-Adamantanone exerts its effects through binding interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450CAM involves the hydroxylation of 2-Adamantanone, resulting in the formation of hydroxylated derivatives . This process is crucial for the compound’s role in oxidation-reduction reactions. Additionally, 2-Adamantanone’s interaction with camphor 1,2-monooxygenase involves a Baeyer-Villiger reaction, leading to the formation of lactones
Temporal Effects in Laboratory Settings
The effects of 2-Adamantanone over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Research has shown that 2-Adamantanone exhibits secondary relaxation in the terahertz range, which can influence its stability and interactions with other biomolecules . Additionally, the compound’s degradation products and their effects on cellular function have been investigated, providing insights into its long-term biochemical properties .
Dosage Effects in Animal Models
The effects of 2-Adamantanone at different dosages have been studied in animal models to understand its threshold and toxic effects. Studies have shown that varying dosages of 2-Adamantanone can lead to different biochemical and physiological responses in animal models . High doses of the compound have been associated with toxic effects, highlighting the importance of dosage control in biochemical research and potential therapeutic applications.
Metabolic Pathways
2-Adamantanone is involved in several metabolic pathways, particularly those related to its oxidation and hydroxylation. The compound is hydroxylated by cytochrome P-450CAM, leading to the formation of hydroxylated derivatives . Additionally, camphor 1,2-monooxygenase catalyzes the Baeyer-Villiger reaction, resulting in the formation of lactones . These metabolic pathways underscore the compound’s role in oxidation-reduction reactions and its potential as a precursor for other biochemical compounds.
Transport and Distribution
The transport and distribution of 2-Adamantanone within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase facilitates its transport and distribution within cells . Additionally, the compound’s dielectric properties can influence its localization and accumulation in specific cellular compartments . These interactions highlight the importance of understanding the transport and distribution mechanisms of 2-Adamantanone in biochemical research.
Subcellular Localization
The subcellular localization of 2-Adamantanone is influenced by its interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase directs it to specific cellular compartments where these enzymes are localized . Additionally, the compound’s dielectric properties can influence its localization within cellular membranes and organelles
准备方法
金刚烷酮通常通过金刚烷的氧化合成。 一种常见的方法是在受控条件下使用高锰酸钾或重铬酸等氧化剂 . 该反应在有机溶剂中进行,产物通过重结晶纯化。
金刚烷酮的工业生产通常采用类似的氧化技术,但规模更大。 该过程涉及对反应参数的仔细控制,以确保产物的高收率和纯度 .
化学反应分析
相似化合物的比较
金刚烷酮由于其刚性笼状结构而独一无二,这使其有别于其他酮。类似的化合物包括:
金刚烷: 金刚烷酮的母体烃,缺少酮官能团.
金刚烷醇: 金刚烷酮的还原形式,具有羟基而不是酮.
金刚烷亚基金刚烷: 具有双键的衍生物,用于各种化学应用.
属性
IUPAC Name |
adamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKFYARMMIESOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022108 | |
| Record name | 2-Adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-58-3 | |
| Record name | Adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Adamantanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAMANTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
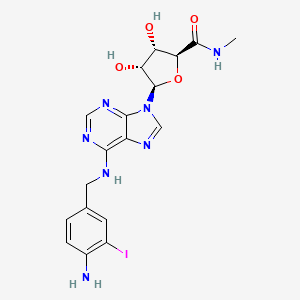

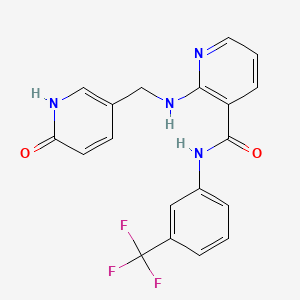
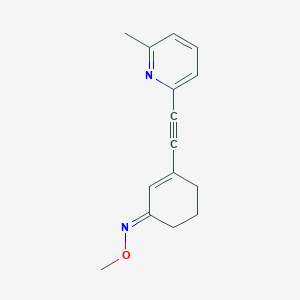
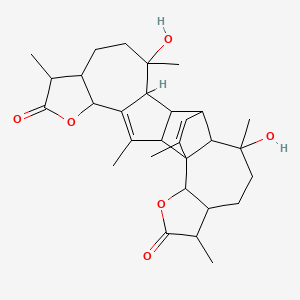
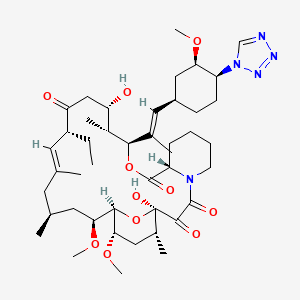
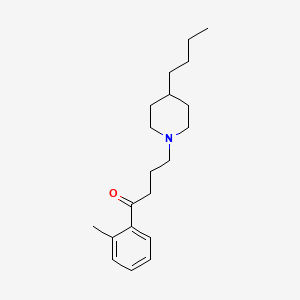
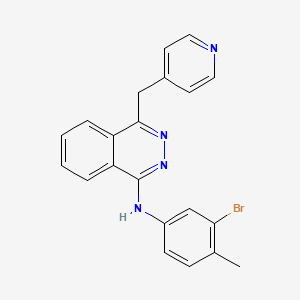
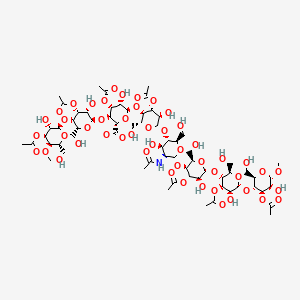
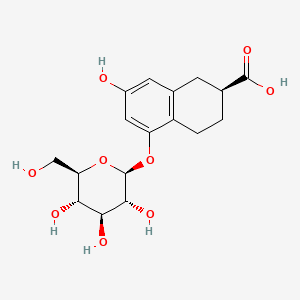
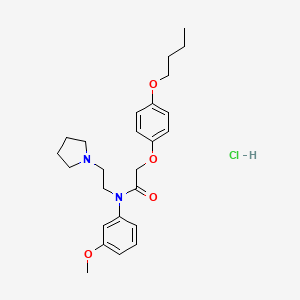
![[[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester](/img/structure/B1666493.png)
